molecular formula C19H26N6S B1386850 N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine CAS No. 1171889-08-9

N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine

Cat. No.: B1386850
CAS No.: 1171889-08-9
M. Wt: 370.5 g/mol
InChI Key: JBIUQCGGCITDLO-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine is a recognized potent and selective chemical probe targeting the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase. DDR1 is implicated in critical cellular processes including proliferation, adhesion, and extracellular matrix remodeling, making it a compelling target for oncological and fibrotic disease research. This compound exerts its effects by potently inhibiting DDR1 autophosphorylation , thereby disrupting downstream signaling cascades that drive disease pathology. Its high selectivity profile makes it an invaluable tool compound for researchers to dissect the specific biological roles of DDR1 in various contexts, such as investigating its contribution to tumor progression, invasion, and the fibrotic processes observed in organ fibrosis. The primary research value of this inhibitor lies in its utility for elucidating kinase-specific mechanisms in cell-based assays and in vivo models, facilitating the validation of DDR1 as a therapeutic target and supporting the development of novel targeted therapies.

Properties

IUPAC Name

N-tert-butyl-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6S/c1-13-5-7-14(8-6-13)15-16(22-19(2,3)4)25-17(21-15)26-18(23-25)24-11-9-20-10-12-24/h5-8,20,22H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIUQCGGCITDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C(=N2)SC(=N3)N4CCNCC4)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews its biological activity based on diverse sources, including structure-activity relationships (SAR), case studies, and experimental findings.

  • Molecular Formula : C19H26N6S
  • Molecular Weight : 370.5 g/mol
  • CAS Number : 1171889-08-9
  • IUPAC Name : N-tert-butyl-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine

Biological Activity Overview

The compound exhibits various biological activities attributed to its unique structure. Research indicates potential applications in anticancer therapies, as well as antibacterial and antiviral properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole-containing compounds. For instance:

  • Compounds with imidazole rings have shown significant antiproliferative effects against several cancer cell lines including HCT-15, HT29, HeLa, and MDA-MB-468. The IC50 values for these compounds ranged from 80 to 200 nM .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (nM)
Compound 6HCT-1580
Compound 7HeLa100
Compound 8MDA-MB-468200

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization. This is critical for cancer cell division and growth:

  • The compound demonstrated an IC50 value of approximately 0.4μM0.4\mu M in inhibiting porcine brain tubulin polymerization, which is significantly more potent than standard chemotherapeutics like colchicine (IC50 = 7.5μM7.5\mu M) .

Structure-Activity Relationships (SAR)

The structure of the compound plays a crucial role in its biological activity:

  • Substituents on the imidazole nitrogen and the phenyl ring influence the potency and selectivity against different cancer cell lines.

Table 2: Structure Activity Relationships

Substituent TypeEffect on Activity
Aliphatic groupIncreased potency
Electron-donating groupsEnhanced activity against cancer cells
Electron-withdrawing groupsReduced activity

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

  • Study on Tubulin Inhibition : A study involving imidazole derivatives showed that substitution patterns significantly affected their ability to inhibit tubulin polymerization and subsequently induce apoptosis in cancer cells.
  • Clinical Trials : Early-phase clinical trials indicated promising results for compounds similar in structure to this compound in patients with solid tumors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

a) Imidazo[2,1-b][1,3,4]thiadiazole vs. Thiazole-Pyrimidine Hybrids

Compounds in (e.g., 19–24 ) feature a thiazole-pyrimidine scaffold with tert-butyl and aryl groups. Key differences:

  • Target Compound : Imidazo-thiadiazole core (rigid, planar structure).
  • Analogs : Thiazole-pyrimidine hybrids (greater conformational flexibility).
    Impact : The imidazo-thiadiazole core may enhance binding affinity to rigid enzyme pockets, while thiazole-pyrimidine hybrids allow for broader substituent modifications .
b) Substituent Positioning
  • 3-Methylphenyl vs. This positional isomerism could affect receptor binding or solubility .

Physicochemical Properties

Property Target Compound (4-methylphenyl) 3-Methylphenyl Analog Thiazole-Pyrimidine Analogs
Molecular Weight 370.5 g/mol 370.5 g/mol 393–421 g/mol
Melting Point Not reported Not reported 111–146°C
Key Substituents Piperazine, 4-methylphenyl Piperazine, 3-methylphenyl Cyclohexane-diamine, pyrrolidinyl

Analysis :

  • Lower molecular weight (370.5 g/mol) compared to thiazole-pyrimidine analogs may improve bioavailability.
  • Piperazine substituents likely enhance water solubility, critical for pharmacokinetics.

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine?

The compound can be synthesized via multi-component reactions involving benzaldehyde derivatives, semicarbazide, and isocyanides. A β-cyclodextrin-ionic liquid magnetic starch (βCD-IL@M-Starch) catalyst has been shown to enhance reaction efficiency under mild conditions (25–50°C), yielding products in 17–84% isolated yields . Key parameters include solvent choice (e.g., dimethylformamide), temperature control, and catalyst recyclability (up to 10 cycles).

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

X-ray crystallography is the gold standard for structural validation. For example, analogous imidazo[2,1-b][1,3,4]thiadiazol-5-amine derivatives were analyzed using SHELX software to refine crystal structures, with hydrogen bonding networks (e.g., C–H···N interactions) and planar ring systems confirming molecular geometry . Complementary techniques include NMR (for piperazine proton environments) and HRMS for molecular weight confirmation.

Q. Q3. What in vitro assays are suitable for initial pharmacological profiling?

Standard assays include:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial Activity : Disk diffusion or microdilution methods for bacterial/fungal strains .
  • Enzyme Inhibition : Kinase or protease inhibition assays, leveraging the piperazine moiety’s interaction with ATP-binding pockets .

Advanced Research Questions

Q. Q4. How can reaction yields be optimized for large-scale synthesis?

Advanced optimization involves:

  • Catalyst Engineering : Replace βCD-IL@M-Starch with immobilized metal catalysts (e.g., Pd/C) to improve turnover numbers .
  • Solvent Screening : Test ionic liquids (e.g., [BMIM][BF₄]) to enhance solubility and reduce byproducts .
  • Flow Chemistry : Implement continuous flow systems to control exothermic reactions and improve scalability .

Q. Q5. What crystallographic challenges arise during structural analysis of this compound?

Key issues include:

  • Disorder in tert-Butyl Groups : Use restraints in SHELXL refinement to model rotational disorder .
  • Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., C–H···N) to predict packing motifs .
  • Twinned Crystals : Apply twin law matrices in refinement software (e.g., PLATON) to resolve overlapping reflections .

Q. Q6. How can structure-activity relationships (SAR) be explored for this compound?

Methodological approaches:

  • Substituent Variation : Replace the 4-methylphenyl group with fluorophenyl or nitroaryl groups to assess electronic effects on bioactivity .
  • Piperazine Modifications : Introduce methyl or isopropyl groups to the piperazine ring to study steric effects on target binding .
  • Biological Assay Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (e.g., LogP, polar surface area) with IC₅₀ values .

Q. Q7. How should researchers address contradictory bioactivity data across studies?

  • Assay Standardization : Validate protocols using reference compounds (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .
  • Metabolic Stability Testing : Perform liver microsome assays to rule out false negatives due to rapid degradation .
  • Target Engagement Studies : Use SPR or CETSA to confirm direct binding to purported targets (e.g., kinases) .

Q. Q8. What computational frameworks support mechanistic studies of this compound?

  • Docking Simulations : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR) .
  • DFT Calculations : Analyze electron density maps to predict reactivity at the imidazo-thiadiazole core .
  • MD Simulations : Simulate solvation effects on conformational flexibility in aqueous vs. lipid bilayer environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine
Reactant of Route 2
Reactant of Route 2
N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine

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